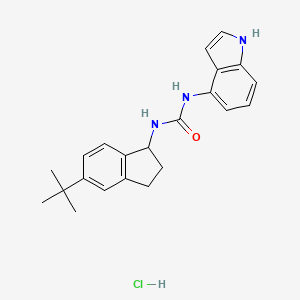
ABT-102 (HCl salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ABT-102 (HCl salt) is a potent and highly selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound is known for its ability to inhibit agonist-evoked increases in intracellular calcium levels, making it a valuable tool in the study of pain and inflammation .
准备方法
The preparation of ABT-102 (HCl salt) involves several synthetic routes and reaction conditions. One common method is the hot-melt extrusion technique, which includes the use of hydrophilic polymers and surfactants to enhance the solubility and permeability of the compound . The process typically involves the following steps:
Mixing: The poorly soluble model drug ABT-102 is mixed with a hydrophilic polymer and surfactants.
Extrusion: The mixture is subjected to hot-melt extrusion to form an amorphous solid dispersion.
Cooling and Milling: The extrudate is cooled and milled to obtain a fine powder.
Salt Formation: The hydrochloride salt is formed by reacting the base compound with hydrochloric acid.
化学反应分析
ABT-102 (HCl salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ABT-102 may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
科学研究应用
ABT-102 (HCl salt) has a wide range of scientific research applications, including:
作用机制
ABT-102 (HCl salt) exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the detection and regulation of body temperature and pain. By blocking the activation of TRPV1, ABT-102 effectively reduces the sensation of pain and inflammation. The molecular targets and pathways involved include the inhibition of calcium influx and the attenuation of downstream signaling pathways associated with pain and inflammation .
相似化合物的比较
ABT-102 (HCl salt) is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:
Capsazepine: Another TRPV1 antagonist, but with lower selectivity and potency compared to ABT-102.
SB-366791: A selective TRPV1 antagonist, but with different pharmacokinetic properties.
AMG-517: A potent TRPV1 antagonist, but with a different chemical structure and mechanism of action.
The uniqueness of ABT-102 lies in its ability to potently and reversibly increase heat pain thresholds and reduce the painfulness of suprathreshold oral and cutaneous heat .
属性
分子式 |
C22H26ClN3O |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C22H25N3O.ClH/c1-22(2,3)15-8-9-16-14(13-15)7-10-20(16)25-21(26)24-19-6-4-5-18-17(19)11-12-23-18;/h4-6,8-9,11-13,20,23H,7,10H2,1-3H3,(H2,24,25,26);1H |
InChI 键 |
UYRSGHYUADZCMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate, xsodium salt yhydrate](/img/structure/B12513400.png)
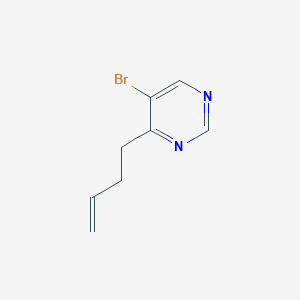

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea](/img/structure/B12513423.png)

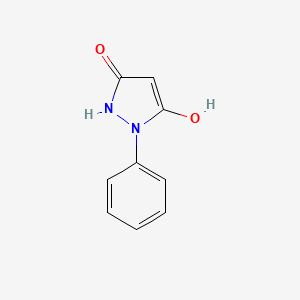
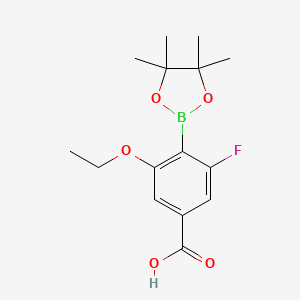
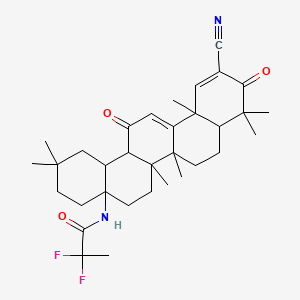

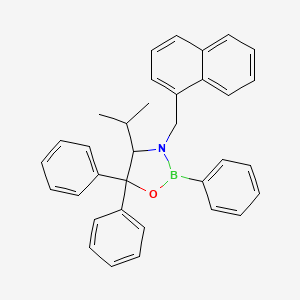
![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)
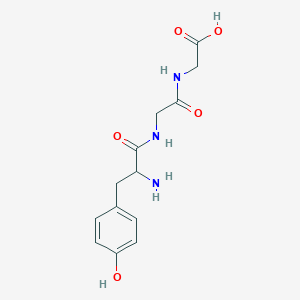
![1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-YL)ethylidene]urea](/img/structure/B12513508.png)

